Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The reaction was monitored by TLC .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation of Gasoline Ethers
Research on the biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the potential environmental impact and degradation pathways of related compounds. Microorganisms capable of degrading ETBE aerobically and the initial steps involving hydroxylation suggest a potential for bioremediation strategies in contaminated sites (Thornton et al., 2020).
Synthetic Applications
Synthetic Routes of Vandetanib
A review on the synthetic routes of Vandetanib, a tyrosine kinase inhibitor, highlights various synthetic approaches, including those involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate. This showcases the importance of specific chemical entities in the synthesis of complex molecules for pharmaceutical applications (Mi, 2015).
Environmental Pollution and Remediation
Environmental Water Pollution by 4-tert-Octylphenol
The review discusses the pollution, endocrine interference, and ecotoxicity of 4-tert-Octylphenol, a compound related to non-ionic surfactants and its degradation products, underscoring the environmental concerns and the need for effective removal techniques from waters (Olaniyan et al., 2020).
Sorption and Environmental Behavior
Sorption of Phenoxy Herbicides
A comprehensive review of 2,4-D and other phenoxy herbicide sorption experiments to soil, organic matter, and minerals, provides insights into the environmental behavior of these compounds. Understanding the sorption mechanisms can guide the development of strategies for mitigating the environmental impact of similar chemicals (Werner et al., 2012).
Mechanism of Action
Future Directions
The compounds containing piperazine rings have shown a wide spectrum of biological activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions for research and application of these compounds.
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUDLBCUURGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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